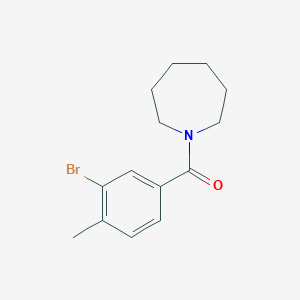

1-(3-bromo-4-methylbenzoyl)azepane

Description

1-(3-Bromo-4-methylbenzoyl)azepane is a heterocyclic organic compound featuring a seven-membered azepane ring linked to a benzoyl group substituted with bromine at the 3-position and a methyl group at the 4-position.

Properties

IUPAC Name |

azepan-1-yl-(3-bromo-4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO/c1-11-6-7-12(10-13(11)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFNDVLIJAPAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzoyl Azepanes

1-(3-Iodo-4-Methylbenzoyl)azepane

- Substituents : 3-iodo, 4-methyl on benzoyl.

- Molecular Formula: C₁₄H₁₈INO.

- Molecular Weight : 343.2 g/mol.

- Higher lipophilicity (logP) due to iodine’s hydrophobic nature, which may improve membrane permeability .

1-{4-Bromo-3-Nitrobenzoyl}azepane

- Substituents : 4-bromo, 3-nitro on benzoyl.

- Molecular Formula : C₁₃H₁₅BrN₂O₃.

- Molecular Weight : 327.17 g/mol.

- Key Differences :

Heterocyclic Variants

3-(4-Bromophenyl)-1,4-Oxazepane

- Structure : Oxazepane ring (oxygen at position 1) with 4-bromophenyl.

- Molecular Formula: C₁₁H₁₄BrNO.

- Molecular Weight : 264.14 g/mol.

- Key Differences :

1-(4-Bromobenzyl)-1,4-Diazepane

- Structure : Diazepane ring (two nitrogens) with 4-bromobenzyl.

- Molecular Formula : C₁₂H₁₇BrN₂.

- Molecular Weight : 277.19 g/mol.

- Benzyl group (vs. benzoyl) eliminates the ketone, reducing electrophilicity and metabolic oxidation susceptibility .

Substituent Position and Chain Length

1-(2-Methylbenzyl)azepane

- Substituents : 2-methylbenzyl on azepane.

- Molecular Formula : C₁₄H₂₁N.

- Molecular Weight : 203.33 g/mol.

- Key Differences: Benzyl substituent (vs. benzoyl) lacks a carbonyl group, reducing hydrogen-bond acceptor capacity.

1-(4-Phenylbutanoyl)azepane

- Structure: Azepane with a phenylbutanoyl chain.

- Molecular Formula: C₁₆H₂₁NO.

- Molecular Weight : 243.35 g/mol.

- Key Differences: Extended aliphatic chain increases lipophilicity, favoring blood-brain barrier penetration. Flexibility of the butanoyl group may reduce binding specificity compared to rigid benzoyl derivatives .

Comparative Data Table

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 1-(3-Bromo-4-methylbenzoyl)azepane | 3-Br, 4-Me on benzoyl | C₁₄H₁₆BrNO | 296.19* | Moderate lipophilicity, bioactivity potential |

| 1-(3-Iodo-4-methylbenzoyl)azepane | 3-I, 4-Me on benzoyl | C₁₄H₁₈INO | 343.20 | Enhanced halogen bonding, higher logP |

| 1-{4-Bromo-3-nitrobenzoyl}azepane | 4-Br, 3-NO₂ on benzoyl | C₁₃H₁₅BrN₂O₃ | 327.17 | Electrophilic benzoyl, metabolic instability |

| 3-(4-Bromophenyl)-1,4-oxazepane | Oxazepane ring, 4-Br phenyl | C₁₁H₁₄BrNO | 264.14 | Increased polarity, water solubility |

| 1-(4-Bromobenzyl)-1,4-diazepane | Diazepane ring, 4-Br benzyl | C₁₂H₁₇BrN₂ | 277.19 | Dual nitrogen H-bond donors, reduced basicity |

*Hypothetical calculation based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.